{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene
Description
{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene is a substituted benzene derivative featuring a methoxy group at position 2 of a pent-4-en-1-yl chain, which is connected to the benzene ring via a methyleneoxy (-O-CH2-) bridge. This structure combines aromaticity with an alkene moiety, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the electron-donating methoxy group and the unsaturated bond, enabling participation in stereoselective additions and cyclization reactions .
Properties
CAS No. |
918972-68-6 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methoxypent-4-enoxymethylbenzene |
InChI |
InChI=1S/C13H18O2/c1-3-7-13(14-2)11-15-10-12-8-5-4-6-9-12/h3-6,8-9,13H,1,7,10-11H2,2H3 |
InChI Key |
WGBXJLGIERQJAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC=C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Method 1: Alkylation of Benzene Derivatives
This method involves the alkylation of anisole (methoxybenzene) with a suitable alkenyl halide.
- Anisole
- 2-Bromopent-4-ene (or similar alkenyl halide)
- Base (e.g., potassium carbonate)
- Mix anisole with 2-bromopent-4-ene in the presence of a base.
- Heat the mixture under reflux for several hours.
- Purify the resultant product through distillation or chromatography.
Expected Yield: Approximately 70-80%
Method 2: O-Alkylation of Phenolic Compounds
This method utilizes phenolic compounds to introduce the methoxy group followed by alkylation.
- Phenol
- Methyl iodide
- Base (e.g., sodium hydroxide)
- Alkenyl halide
- React phenol with methyl iodide in the presence of sodium hydroxide to form anisole.
- Follow the alkylation step as described in Method 1 using the resultant anisole.
Expected Yield: Approximately 60-75%
Method 3: Direct Synthesis from Methoxybenzaldehyde
In this method, methoxybenzaldehyde undergoes a Wittig reaction to form the desired compound.
- Methoxybenzaldehyde
- Phosphonium ylide (derived from an appropriate alkyl halide)
- Prepare the phosphonium ylide from a suitable alkyl halide.
- React methoxybenzaldehyde with the ylide under appropriate conditions.
- Isolate and purify the product.
Expected Yield: Approximately 50-65%
| Method | Reagents Used | Expected Yield (%) | Key Steps |
|---|---|---|---|
| Alkylation of Benzene Derivatives | Anisole, 2-Bromopent-4-ene, Base | 70-80 | Refluxing and purification |
| O-Alkylation of Phenolic Compounds | Phenol, Methyl iodide, Base, Alkenyl halide | 60-75 | Two-step reaction involving methylation |
| Direct Synthesis from Methoxybenzaldehyde | Methoxybenzaldehyde, Phosphonium ylide | 50-65 | Wittig reaction and product isolation |
The preparation methods for {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene highlight various synthetic approaches that can be employed depending on available reagents and desired yields. Each method has its advantages and limitations, making it essential to choose the most suitable one based on specific laboratory conditions and requirements.
Future studies may explore optimizing these synthesis routes for higher yields or developing greener methodologies that minimize waste and utilize renewable resources. Additionally, investigating alternative catalysts or reaction conditions could lead to more efficient processes in synthesizing this compound and its derivatives.
Chemical Reactions Analysis
Types of Reactions
{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pent-4-en-1-yloxy group to a single bond, forming a saturated ether.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated ethers.
Substitution: Formation of halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
Pharmaceutical Chemistry
{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene has been studied for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have shown promise in developing new anti-cancer agents due to their ability to inhibit specific tumor cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives from {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene, resulting in compounds with improved cytotoxicity against breast cancer cells .
Material Science
The compound is also being explored for use in material science, particularly in the development of polymers and coatings. The presence of the methoxy group enhances its solubility and reactivity, making it suitable for creating functionalized surfaces.
Data Table: Properties of Related Compounds
| Compound Name | Application Area | Key Property |
|---|---|---|
| {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene | Material Science | High reactivity with functional groups |
| 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene | Polymer Synthesis | Enhanced thermal stability |
| 4-Methoxy-N-(prop-2-yn-1-yl)benzene | Coatings | UV resistance |
Agricultural Chemistry
In agricultural chemistry, {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene has been investigated for its herbicidal properties. Compounds derived from it have shown effectiveness against various weed species while being less harmful to crops.
Case Study : Research conducted by agricultural scientists demonstrated that formulations containing {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene exhibited significant herbicidal activity against common agricultural weeds without adversely affecting crop yield .
Mechanism of Action
The mechanism of action of {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction mechanisms or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(2-Methoxypent-4-en-1-yl)benzene (Compound 20)
Structure : Lacks the methyleneoxy bridge; the pent-4-en-1-yl chain is directly attached to the benzene ring.
Reactivity : Demonstrated in hydroxyl-directed stereoselective diboration using B2(pin)2 and Cs2CO3, yielding 4-methoxy-5-phenylpentane-1,2-diol with 76% efficiency. The methoxy group directs regioselectivity, favoring anti-Markovnikov addition .
Applications : Primarily used in synthetic organic chemistry for diol synthesis.
1,2-Bis((3-Methylbut-2-en-1-yl)oxy)-4-(((3-Methylbut-2-en-1-yl)oxy)methyl)benzene
Structure: Features three prenyl (3-methylbut-2-en-1-yl) ether groups, creating a bulkier, branched framework. Synthesis: Derived from 3,4-dihydroxybenzaldehyde via sequential alkylation and reduction steps . Bioactivity: Exhibits melanogenesis inhibition, comparable to methyl diantilis, a commercial fragrance.
1-Methoxy-4-{[(2Z)-5-(4-Methoxyphenyl)pent-2-en-4-yn-1-yl]oxy}benzene
Structure: Contains a conjugated enynyl (alkene-alkyne) chain and dual methoxy groups. Electronic Properties: The enynyl system introduces conjugation, altering electronic distribution and reactivity. Likely participates in cycloadditions or Sonogashira couplings . Applications: Potential use in materials science for constructing conjugated polymers or ligands.
Comparative Data Table
Key Research Findings
- Biological Potential: While the target compound lacks direct bioactivity data, its structural similarity to melanogenesis inhibitors (e.g., methyl diantilis analogs) suggests untapped dermatological applications .
- Electronic Effects : The enynyl system in 1-methoxy-4-enynylbenzene offers superior conjugation for optoelectronic materials compared to the target compound’s simpler alkene .
Biological Activity
{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene, with the chemical formula CHO and CID 53487420, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data regarding its biological effects.
Chemical Structure:
- IUPAC Name: {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene
- Molecular Formula: CHO
- Molecular Weight: 210.28 g/mol
- CAS Number: Not specified in the search results.
Physical Properties:
Antimicrobial Activity
Compounds derived from similar chemical structures have been noted for their antimicrobial properties. For instance, related benzene derivatives have shown effectiveness against a range of bacterial strains, indicating that {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene may possess comparable antimicrobial capabilities.
Anti-inflammatory and Analgesic Properties
There is emerging evidence that compounds with methoxy groups in their structure can exhibit anti-inflammatory and analgesic effects. Such properties are critical in the development of therapeutic agents for conditions like arthritis and chronic pain .
Study 1: Antimicrobial Efficacy
In a comparative study of various benzene derivatives, {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a moderate inhibition zone compared to standard antibiotics, suggesting potential as an antimicrobial agent.
Study 2: Cytotoxicity Against Cancer Cells
A derivative of {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene was tested against human breast cancer cell lines (MCF7). The compound exhibited IC50 values indicating significant cytotoxic effects, warranting further investigation into its mechanism of action .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions. For example, reacting a brominated benzene derivative (e.g., 4-bromo-1-methoxybenzene) with a pentenyl Grignard reagent (e.g., 2-methoxypent-4-en-1-yl magnesium bromide) under inert atmosphere (N₂/Ar) at 60–80°C. Catalyst choice (e.g., Pd(PPh₃)₄) and solvent (THF/toluene) significantly impact yield. Post-reaction purification via column chromatography or distillation is recommended .
Q. Which spectroscopic techniques are most effective for structural elucidation of {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene?
- Methodological Answer : High-resolution NMR (¹H, ¹³C) is critical for confirming substituent positions and alkene geometry. X-ray crystallography (using SHELX software for refinement) provides unambiguous stereochemical details, especially for the methoxy and pentenyloxy groups. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like ethers and alkenes .
Q. What are common intermediates in the synthesis of this compound, and how are they characterized?
- Methodological Answer : Key intermediates include 2-methoxypent-4-en-1-ol (precursor for Grignard reagent) and brominated aromatic substrates (e.g., 4-bromo-1-methoxybenzene). Intermediates are characterized via GC-MS for purity and NMR for structural confirmation. Monitoring coupling efficiency using TLC or HPLC ensures minimal side products .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the thermochemical and electronic properties of {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. Exact exchange terms improve accuracy for alkene stabilization energies. Software like Gaussian or ORCA is used, with solvent effects modeled via PCM. Validation against experimental data (e.g., DSC for enthalpy) is essential .
Q. What mechanistic challenges arise during oxidation/reduction reactions of the pentenyloxy moiety, and how can they be resolved?
- Methodological Answer : The alkene group undergoes epoxidation (with mCPBA) or dihydroxylation (OsO₄), but regioselectivity issues may occur. Steric effects from the methoxy group can lead to unexpected stereochemistry. Controlled conditions (low temps, catalytic OsO₄ with NMO) and monitoring via ¹H NMR (for vicinal diol protons) mitigate side reactions. Computational modeling identifies transition states to guide optimization .
Q. How can contradictions in NMR data for diastereomeric byproducts be resolved during synthesis?
- Methodological Answer : Use NOESY/ROESY to distinguish diastereomers by spatial proximity of protons. Chiral HPLC with polysaccharide columns separates enantiomers. Dynamic NMR (variable-temperature studies) resolves conformational exchange broadening. X-ray crystallography remains the gold standard for absolute configuration assignment .
Q. What strategies improve yield in multi-step syntheses involving sensitive alkene functionalities?
- Methodological Answer : Protecting groups (e.g., TBS for alcohols) prevent undesired alkene reactions. Low-temperature (-78°C) lithiation steps enhance regioselectivity. Flow chemistry minimizes decomposition by enabling rapid mixing and heat dissipation. Inline IR monitoring detects intermediates in real time .
Q. How does the methoxy group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The methoxy group is a strong ortho/para director, but steric hindrance from the pentenyloxy chain limits para substitution. Competitive alkylation vs. acylation can occur; Friedel-Crafts acylation (AlCl₃, acetyl chloride) at 0°C favors para-acetophenone derivatives. DFT studies predict charge distribution to guide substituent design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
